Methyltetrazine-PEG25-acid: A Comprehensive Technical Guide for Advanced Bioconjugation
Methyltetrazine-PEG25-acid: A Comprehensive Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG25-acid is a trifunctional linker at the forefront of bioconjugation and targeted therapeutic development. This reagent leverages the power of bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction, to facilitate the precise and efficient coupling of biomolecules. Its unique structure, comprising a highly reactive methyltetrazine moiety, a long-chain polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for creating complex bioconjugates for a range of applications, from antibody-drug conjugates (ADCs) to advanced in vivo imaging. This guide provides an in-depth technical overview of Methyltetrazine-PEG25-acid, including its core applications, quantitative performance data, and detailed experimental protocols.
Core Concepts: The Chemistry of Methyltetrazine-PEG25-acid
The functionality of Methyltetrazine-PEG25-acid is derived from its three key components:
-
Methyltetrazine: This is the bioorthogonal reactive group. It undergoes a rapid and highly specific [4+2] cycloaddition reaction with a strained alkene, most notably a trans-cyclooctene (B1233481) (TCO) derivative. This iEDDA reaction is characterized by its exceptional speed and the fact that it proceeds under mild, physiological conditions without the need for a catalyst. The only byproduct is nitrogen gas, making it a very "clean" reaction for biological systems.[1][2][3] The methyl group on the tetrazine ring enhances its stability, a crucial factor for in vivo applications.[4]
-
PEG25 Spacer: The long polyethylene glycol chain, consisting of 25 PEG units, imparts several beneficial properties. It significantly increases the hydrophilicity and aqueous solubility of the molecule and any resulting conjugate.[2][] This PEG linker also provides a flexible spacer that minimizes steric hindrance between the conjugated molecules, helping to preserve their native conformation and function.[2]
-
Carboxylic Acid: The terminal carboxylic acid group provides a versatile handle for conjugation to biomolecules bearing primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[2][6] This is typically achieved by activating the carboxylic acid with carbodiimide (B86325) chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.[2][6]
Key Applications in Biochemistry
The unique properties of Methyltetrazine-PEG25-acid make it an invaluable tool in several advanced biochemical applications:
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Antibody-Drug Conjugates (ADCs): In this modality, an antibody is first functionalized with Methyltetrazine-PEG25-acid. The resulting tetrazine-modified antibody can then be precisely conjugated to a TCO-modified cytotoxic drug. This modular approach allows for the separate optimization of the antibody and the drug payload, facilitating the development of next-generation targeted cancer therapies.[3][][6][7][8]
-
PROTACs (Proteolysis Targeting Chimeras): This molecule can serve as a long, flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Pre-targeted Imaging and Therapy: This powerful in vivo strategy involves a two-step approach. First, a tetrazine-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor). After unbound antibody has cleared from circulation, a TCO-labeled imaging agent (e.g., a PET tracer) or a therapeutic agent is administered.[3] This approach can significantly improve the therapeutic index by minimizing off-target toxicity.[3]
-
Live Cell Imaging and Proteomics: The bioorthogonal nature of the tetrazine-TCO ligation allows for the specific labeling of proteins and other biomolecules in the complex environment of living cells.[9][10][11] This enables a wide range of applications, from tracking protein localization and dynamics to identifying protein-protein interactions.
Quantitative Data
The performance of the tetrazine-TCO ligation is a key advantage. The reaction is among the fastest known bioorthogonal reactions.[12][13]
| Parameter | Value | Reaction | Notes |
| Second-Order Rate Constant (k₂) for Methyltetrazine-TCO Reaction | 1 - 3.3 x 10⁶ M⁻¹s⁻¹ | Inverse Electron Demand Diels-Alder (iEDDA) | The exact rate can be influenced by the specific structure of the TCO and the reaction solvent.[1][4][12] |
| Reaction Conditions | Aqueous media (e.g., PBS), room temperature or 37°C | iEDDA Ligation | The reaction is catalyst-free and proceeds efficiently under physiological conditions.[1][12][13] |
| Stability of Methyltetrazine | High | In biological media | Methyl-substituted tetrazines show greater stability in blood serum compared to unsubstituted tetrazines.[4] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with Methyltetrazine-PEG25-acid
This protocol describes the conjugation of Methyltetrazine-PEG25-acid to primary amines (e.g., lysine residues) on a protein, followed by the bioorthogonal ligation to a TCO-modified molecule.
Materials:
-
Methyltetrazine-PEG25-acid
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
TCO-modified molecule of interest
-
Size-exclusion chromatography system (e.g., Zeba™ Spin Desalting Columns) for purification
Procedure:
Part A: Activation and Conjugation of Methyltetrazine-PEG25-acid to Protein
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Methyltetrazine-PEG25-acid in anhydrous DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in ice-cold Conjugation Buffer.[2]
-
-
Activation of Carboxylic Acid:
-
Conjugation to Protein:
-
Add the freshly activated linker solution to the protein solution. The molar excess of the linker to the protein will determine the degree of labeling (DOL) and should be optimized. A starting point is a 10-20 fold molar excess.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][3]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the tetrazine-modified protein from unreacted linker and byproducts using a desalting column or other size-exclusion chromatography method.[2]
-
Part B: Bioorthogonal Ligation with TCO-Modified Molecule
-
Click Reaction:
-
In a microcentrifuge tube, combine the purified tetrazine-modified protein with the TCO-modified molecule. A 1.5 to 5-fold molar excess of the TCO-molecule over the available tetrazine groups is recommended to ensure complete reaction.[3]
-
Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically rapid.[3]
-
-
Final Purification:
-
Purify the final bioconjugate from the unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography or dialysis.[3]
-
Protocol 2: Monitoring the Tetrazine-TCO Ligation by UV-Vis Spectrophotometry
The progress of the iEDDA reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine ring.[4][12]
Procedure:
-
Prepare solutions of the tetrazine-modified biomolecule and the TCO-modified molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the initial absorbance spectrum of the tetrazine-containing solution. The tetrazine ring has a characteristic absorbance peak around 520-540 nm.[4][12]
-
Mix the two solutions to initiate the reaction.
-
At various time points, measure the absorbance at the characteristic wavelength of the tetrazine.
-
The reaction is complete when the absorbance at this wavelength no longer decreases, indicating the consumption of the tetrazine.
Mandatory Visualizations
Caption: Workflow for two-step protein bioconjugation.
Caption: Mechanism of the Tetrazine-TCO iEDDA reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. confluore.com.cn [confluore.com.cn]
- 11. scispace.com [scispace.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
